5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline
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Overview
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Preparation Methods
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound followed by a coupling reaction to introduce the trifluoromethyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The major products formed depend on the specific substituents introduced during the reaction.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or reducing agents such as sodium borohydride.
Coupling Reactions: The Suzuki–Miyaura coupling is a notable example, where the compound can be coupled with other aromatic compounds using palladium catalysts.
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group. Similar compounds include:
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Difluoro-4-methoxyphenol
Properties
Molecular Formula |
C14H9F6NO |
---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
InChI Key |
RKPAISZYOVBBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F |
Origin of Product |
United States |
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